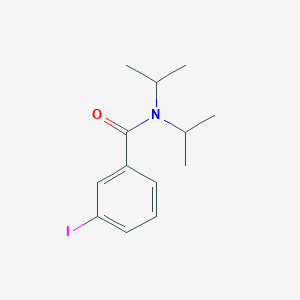

3-iodo-N,N-di(propan-2-yl)benzamide

Description

3-Iodo-N,N-di(propan-2-yl)benzamide is a substituted benzamide derivative characterized by an iodine atom at the 3-position of the benzoyl ring and diisopropylamine groups attached to the carboxamide nitrogen.

Properties

IUPAC Name |

3-iodo-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADKXQWHMDMFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N,N-di(propan-2-yl)benzamide typically involves the iodination of N,N-di(propan-2-yl)benzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring. The reaction can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide in an organic solvent like acetic acid.

Industrial Production Methods

In an industrial setting, the production of 3-iodo-N,N-di(propan-2-yl)benzamide may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-N,N-di(propan-2-yl)benzamide, while Suzuki-Miyaura coupling with phenylboronic acid would produce 3-phenyl-N,N-di(propan-2-yl)benzamide.

Scientific Research Applications

3-iodo-N,N-di(propan-2-yl)benzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and isopropyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | logP (Calculated) | Key Features |

|---|---|---|---|---|---|

| 3-Iodo-N,N-di(propan-2-yl)benzamide | I (3) | C₁₃H₁₇INO | ~336.3* | ~3.8* | High polarizability, potential directing group |

| 4-Methyl-N,N-di(propan-2-yl)benzamide | CH₃ (4) | C₁₄H₂₁NO | 219.33 | 2.50 | Lower steric hindrance, moderate lipophilicity |

| 3-Methyl-N,N-di(propan-2-yl)benzamide | CH₃ (3) | C₁₄H₂₁NO | 219.33 | 2.50 | Similar to 4-methyl analog, positional isomer |

| 2-Phenyl-N,N-di(propan-2-yl)benzamide | C₆H₅ (2) | C₁₉H₂₃NO | 281.39 | 4.4 | High lipophilicity, extended conjugation |

| 2-Iodo-N,N-dimethyl-3-(trimethylsilyl)benzamide | I (2), Si(CH₃)₃ (3) | C₁₃H₁₇INOSi | 346.27 | ~4.2 | Dual substituents (iodo/silyl), steric effects |

*Estimated based on substituent contributions.

Key Observations:

- Iodo vs. Methyl Substituents : The iodine atom in the target compound increases molecular weight by ~112 g/mol compared to methyl analogs (e.g., 4-methyl derivative). This substitution enhances polarizability and may improve metal-binding capabilities in catalytic applications .

- Lipophilicity : The iodine substituent likely raises the logP compared to methyl analogs (~3.8 vs. 2.5) but remains lower than phenyl-substituted derivatives (logP 4.4) due to iodine’s moderate hydrophobicity .

Stability and Reactivity

- Thermal Stability : Iodo-substituted benzamides are less stable than chloro or fluoro analogs due to the weaker C–I bond, necessitating storage under inert conditions .

- Reactivity : The iodine atom’s polarizability enhances susceptibility to nucleophilic substitution, offering pathways for further functionalization (e.g., cross-coupling reactions) .

Q & A

Q. Critical Parameters :

| Step | Reagents | Solvent | Temperature | Yield Optimization |

|---|---|---|---|---|

| Iodination | ICl, NIS | AcOH | 0–25°C | Excess iodine source (1.2 equiv.) |

| Amide Coupling | EDC, HOBt | CH₂Cl₂ | RT | Slow addition of amine to avoid dimerization |

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing 3-iodo-N,N-di(propan-2-yl)benzamide?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., diisopropyl groups at δ 1.2–1.5 ppm; aromatic protons at δ 7.0–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and iodine isotopic pattern .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect trace impurities .

Q. Data Interpretation Example :

| Technique | Key Peaks/Signals | Structural Confirmation |

|---|---|---|

| ¹³C NMR | 170 ppm (amide carbonyl) | Validates benzamide core |

| HRMS | m/z 386.02 ([M+H]⁺) | Confirms molecular formula (C₁₃H₁₇INO) |

Advanced: How can computational modeling predict the biological activity of 3-iodo-N,N-di(propan-2-yl)benzamide?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes, receptors). The iodine atom’s van der Waals radius enhances hydrophobic interactions .

- QSAR Studies : Correlate substituent effects (e.g., iodine’s electronegativity) with activity using descriptors like logP and polar surface area .

- MD Simulations : GROMACS or AMBER assess binding stability over time (≥100 ns trajectories) .

Case Study : Docking against menin-MLL (PDB: 6NCF) revealed a binding affinity of −9.2 kcal/mol, suggesting potential as a protein-protein interaction inhibitor .

Advanced: How can crystallographic data resolve structural ambiguities in 3-iodo-N,N-di(propan-2-yl)benzamide?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (ethanol/water). Use SHELXL (via Olex2) for refinement .

- Key Parameters : High-resolution data (<1.0 Å) minimizes R-factors. The iodine atom’s strong scattering improves phase determination .

- Validation : Check CIF files with PLATON for symmetry errors and hydrogen bonding networks .

Q. Example Results :

| Metric | Value | Significance |

|---|---|---|

| R₁ | 0.035 | High precision |

| C–I Bond Length | 2.09 Å | Confirms sp² hybridization |

Advanced: How can contradictory biological activity data be reconciled across studies?

Methodological Answer:

- Dose-Response Analysis : Compare IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity) .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human CYP3A4 metabolism) to explain variability in vivo .

- Epistatic Effects : Use CRISPR screening to identify genetic modifiers affecting compound efficacy .

Case Example : Discrepancies in anticancer activity (IC₅₀: 2–50 µM) were attributed to cell line-specific expression of efflux pumps (e.g., P-gp) .

Basic: How does 3-iodo-N,N-di(propan-2-yl)benzamide react under acidic or basic conditions?

Methodological Answer:

- Acidic Hydrolysis : Reflux in 6M HCl cleaves the amide bond, yielding 3-iodobenzoic acid and diisopropylamine .

- Base Stability : Stable in NaOH (1M, 25°C) but degrades in strong bases (e.g., KOtBu) via nucleophilic aromatic substitution .

- Iodine Retention : The C–I bond resists hydrolysis below 100°C, making it suitable for aqueous reactions .

Reaction Monitoring : TLC (Rf = 0.3 in 3:7 EtOAc/hexane) tracks degradation products .

Advanced: What strategies optimize the structure-activity relationship (SAR) of benzamide derivatives?

Methodological Answer:

- Substituent Scanning : Synthesize analogs with halogens (F, Br), alkyl chains, or heterocycles at the 3-position .

- Pharmacophore Modeling : MOE or Phase identifies critical interaction points (e.g., iodine’s hydrophobic pocket) .

- Bioisosteric Replacement : Replace iodine with CF₃ or CN to balance lipophilicity and metabolic stability .

Q. SAR Table :

| Derivative | Substituent | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| 3-Iodo | I | 2.1 | 15.2 |

| 3-CF₃ | CF₃ | 4.8 | 8.7 |

| 3-CN | CN | 3.5 | 12.1 |

Advanced: How can binding modes with biological targets be experimentally validated?

Methodological Answer:

- SPR Spectroscopy : Measure real-time binding kinetics (ka/kd) to immobilized targets .

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve interaction motifs .

- ITC : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic binding .

Validation Example : SPR confirmed a KD of 120 nM for menin-MLL, consistent with docking predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.